molecular formula C23H23F3N2O3S B2473151 1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 691380-76-4

1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B2473151
CAS No.: 691380-76-4
M. Wt: 464.5
InChI Key: DUJLMOOQODPCFX-UHFFFAOYSA-N
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Description

1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a piperazine derivative featuring a sulfonyl-linked ethoxynaphthalene moiety and a 3-(trifluoromethyl)phenyl substituent.

Properties

IUPAC Name

1-(4-ethoxynaphthalen-1-yl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N2O3S/c1-2-31-21-10-11-22(20-9-4-3-8-19(20)21)32(29,30)28-14-12-27(13-15-28)18-7-5-6-17(16-18)23(24,25)26/h3-11,16H,2,12-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJLMOOQODPCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of 4-Ethoxynaphthalene: This can be achieved by reacting 1-naphthol with diethyl sulfate in the presence of a base such as potassium carbonate.

    Sulfonylation: The ethoxynaphthalene intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Piperazine Derivatization: The final step involves the reaction of the sulfonylated intermediate with 3-(trifluoromethyl)phenylpiperazine under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and high-throughput screening.

Chemical Reactions Analysis

1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with reagents such as sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Synthesis Yield Reference
Target Compound 4-Ethoxynaphthalene-1-sulfonyl, 3-(CF₃)phenyl ~487.4 (estimated) Not reported (inference: CNS targets) N/A
7e (N-(4-(thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide) 3-(CF₃)phenyl, pentanamide-thiophene linkage ~505.5 Dopamine D3 receptor ligand 45%
1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine 4-Chloro-3-(CF₃)phenyl sulfonyl 328.7 Antimicrobial/antiviral scaffold Not reported
1-(Naphthalene-2-sulfonyl)-4-(4-nitro-3-piperidin-1-yl-phenyl)piperazine Naphthalene-2-sulfonyl, nitro-piperidine ~495.5 Not reported (inference: enzyme inhibition) Not reported
p-Aminophenethyl-m-trifluoromethylphenyl piperazine 3-(CF₃)phenyl, phenethylamine linkage ~369.4 Serotonin 1A/1B receptor agonist Not reported

Key Comparative Insights

Substituent Effects on Bioactivity The 3-(trifluoromethyl)phenyl group is a common feature in serotonin receptor ligands (e.g., 5-HT1A/1B agonists) . However, the target compound’s 4-ethoxynaphthalene sulfonyl group introduces steric bulk, which may limit blood-brain barrier penetration compared to smaller analogs like 7e () or p-Aminophenethyl-m-trifluoromethylphenyl piperazine (). Sulfonyl-linked naphthalene (target compound) vs.

Synthetic Accessibility Piperazine derivatives with 3-(trifluoromethyl)phenyl groups are typically synthesized via nucleophilic substitution or sulfonylation. For example, 7e () was prepared with a 45% yield using 1-(3-(trifluoromethyl)phenyl)piperazine and purified via normal-phase chromatography. The target compound likely follows a similar route, though the ethoxynaphthalene sulfonyl chloride precursor may require specialized synthesis .

Pharmacological Profiles Serotonin Receptor Modulation: Compounds like p-Aminophenethyl-m-trifluoromethylphenyl piperazine () show dose-dependent inhibition of sympathetic nerve discharge via 5-HT1A agonism. The target compound’s larger sulfonyl group may shift selectivity toward peripheral over central receptors . Dopamine D3 Receptor Binding: 7e () demonstrates selective D3 antagonism (IC₅₀ < 100 nM), attributed to the trifluoromethyl group’s hydrophobic interactions. The target compound’s naphthalene sulfonyl group could similarly enhance affinity for hydrophobic binding pockets .

Biological Activity

1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Overview

The compound is characterized by:

  • A piperazine core
  • A sulfonyl group linked to a 4-ethoxynaphthalenyl moiety
  • A trifluoromethyl-substituted phenyl group

This structure suggests potential interactions with various biological targets, particularly in the central nervous system and other physiological systems.

Antiviral Activity

Recent studies have highlighted the antiviral properties of piperazine derivatives. For instance, compounds similar to this compound have shown efficacy against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).

Table 1: Antiviral Activity of Piperazine Derivatives

CompoundEC50 (µg/mL)Curative Activity (%)Protective Activity (%)
A1618.487.047.8
A1720.279.158.0
NNM50.274.544.2

These compounds enhance the activities of defense enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL), suggesting a mechanism that boosts systemic acquired resistance in plants .

Neuropharmacological Effects

The piperazine class has been extensively studied for their neuropharmacological effects. Compounds like LY165163, structurally related to the target compound, have demonstrated significant effects on serotonin receptors, influencing behaviors such as hypothermia and hyperphagia in animal models.

Table 2: Neuropharmacological Effects of Related Compounds

CompoundDose (mg/kg)Effect
LY1651631Increased striatal DOPA accumulation
LY16516310Induced hypothermia

These findings indicate that similar compounds may modulate neurotransmitter systems and could potentially be developed for therapeutic uses in mood disorders or appetite regulation .

The biological activity of this compound is hypothesized to involve:

  • Receptor Modulation : Interaction with serotonin receptors, particularly the 5-HT1A and 5-HT1B subtypes.
  • Enzymatic Activation : Induction of key enzymes involved in plant defense mechanisms.

These mechanisms suggest a dual action: potential use in both antiviral applications and neurological disorders.

Case Studies

Several studies have explored the efficacy of piperazine derivatives in various biological contexts:

  • Antiviral Efficacy : Research indicated that certain derivatives exhibited higher curative and protective activities against TMV compared to standard treatments, highlighting their potential as antiviral agents .
  • Neuropharmacological Studies : In rodent models, related compounds induced significant behavioral changes without typical serotonergic side effects, suggesting a unique profile that could be beneficial for therapeutic development .

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